molecular formula C23H31N3O2 B13255715 Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13255715
M. Wt: 381.5 g/mol
InChI Key: FDSMVAYBOLCGMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves multiple steps, including the formation of the pyrrole ring and the spirocyclic nonane structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Spirocyclization: This step involves the formation of the spirocyclic nonane structure, which can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods for such complex compounds are often optimized for yield and purity. These methods may involve:

    Automated Synthesis: Using automated synthesizers to precisely control reaction conditions and improve reproducibility.

    Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both pyrrole and benzyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

benzyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C23H31N3O2/c1-18(2)14-25-11-8-20(15-25)21-23(17-24-21)9-12-26(13-10-23)22(27)28-16-19-6-4-3-5-7-19/h3-8,11,15,18,21,24H,9-10,12-14,16-17H2,1-2H3

InChI Key

FDSMVAYBOLCGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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